molecular formula C11H12BrNO B2672396 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 2090280-26-3

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2672396
CAS No.: 2090280-26-3
M. Wt: 254.127
InChI Key: ITCHWJCIOQFKLC-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and dimethyl substitutions, may exhibit interesting chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structure.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2-butanone and aniline derivatives.

    Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or the Skraup synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine and dimethyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinoline: Lacks the dimethyl and dihydro modifications.

    3,3-Dimethylquinoline: Lacks the bromine substitution.

    3,4-Dihydroquinoline: Lacks both the bromine and dimethyl substitutions.

Uniqueness

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of bromine, dimethyl, and dihydro modifications, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCHWJCIOQFKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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